3,5-Dihydroxybenzyltriphenylphosphonium bromide
Description
3,5-Dihydroxybenzyltriphenylphosphonium bromide is a chemical compound known for its unique structure and properties. It is composed of a benzyl group substituted with two hydroxyl groups at the 3 and 5 positions, attached to a triphenylphosphonium moiety, with bromide as the counterion. This compound is often used in various chemical reactions and research applications due to its reactivity and stability.
Properties
IUPAC Name |
(3,5-dihydroxyphenyl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21O2P.BrH/c26-21-16-20(17-22(27)18-21)19-28(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-18H,19H2,(H-,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKBEROYTJKZRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=CC(=C2)O)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585303 | |
| Record name | [(3,5-Dihydroxyphenyl)methyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29680-77-1 | |
| Record name | [(3,5-Dihydroxyphenyl)methyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxybenzyltriphenylphosphonium bromide typically involves the reaction of 3,5-dihydroxybenzyl bromide with triphenylphosphine. One efficient method involves microwave irradiation, which significantly reduces reaction time and increases yield. The reaction is carried out in tetrahydrofuran (THF) at 60°C for 30 minutes, resulting in high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of microwave-assisted synthesis is a promising approach for scaling up due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxybenzyltriphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in solvents like THF or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a range of phosphonium salts with different substituents.
Scientific Research Applications
3,5-Dihydroxybenzyltriphenylphosphonium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of Wittig reagents.
Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition assays.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dihydroxybenzyltriphenylphosphonium bromide involves its interaction with molecular targets through its reactive hydroxyl and phosphonium groups. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Benzyltriphenylphosphonium bromide: Lacks the hydroxyl groups, making it less reactive in certain contexts.
3,4-Dihydroxybenzyltriphenylphosphonium bromide: Similar structure but with hydroxyl groups at different positions, leading to different reactivity and applications.
Uniqueness
3,5-Dihydroxybenzyltriphenylphosphonium bromide is unique due to the specific positioning of its hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and research applications where other similar compounds may not be as effective.
Biological Activity
3,5-Dihydroxybenzyltriphenylphosphonium bromide (CAS No. 29680-77-1) is a compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound consists of a triphenylphosphonium group attached to a 3,5-dihydroxybenzyl moiety. The presence of the phosphonium cation enhances its lipophilicity, allowing for better cellular uptake. The molecular weight is approximately 396.4 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and influence mitochondrial function. Key mechanisms include:
- Mitochondrial Targeting : The triphenylphosphonium moiety facilitates the accumulation of the compound within mitochondria, where it can exert protective effects against oxidative stress.
- Antioxidant Activity : The dihydroxybenzyl component exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative damage in cells.
- Inhibition of Apoptosis : Studies have shown that this compound can inhibit apoptotic pathways in various cell types, potentially offering protective effects in neurodegenerative diseases.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
-
Anticancer Properties : In vitro studies have indicated that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. For example:
- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM) compared to control groups .
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Neuroprotective Effects : The compound has been investigated for its potential to protect neuronal cells from oxidative stress-induced damage. In models of Parkinson's disease:
- Case Study : Administration of this compound reduced neuronal cell death by approximately 40% in response to neurotoxic agents .
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Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
- Case Study : It demonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Comparative Analysis
To understand the significance of this compound in relation to other compounds, a comparative analysis is presented below:
| Compound Name | Activity Type | IC50/MIC Values | Notes |
|---|---|---|---|
| This compound | Anticancer/Neuroprotective | IC50 = 15 µM (MCF-7) | Exhibits mitochondrial targeting |
| Fluconazole | Antifungal | MIC = 8 µg/mL | Commonly used antifungal agent |
| Resveratrol | Antioxidant | IC50 = 25 µM | Known for neuroprotective effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
